What is the chemical structure and molecular weight of Leu-Leu-OBzl
What is the chemical structure and molecular weight of Leu-Leu-OBzl
An In-Depth Technical Guide to L-Leucyl-L-Leucine Benzyl Ester (Leu-Leu-OBzl)
Executive Summary
L-Leucyl-L-Leucine Benzyl Ester (Leu-Leu-OBzl) is a dipeptide derivative of significant interest in the field of synthetic peptide chemistry. Comprising two L-leucine residues, its C-terminus is protected by a benzyl ester (OBzl), a group renowned for its stability across a range of reaction conditions and its selective, mild removal via catalytic hydrogenolysis. This guide provides a comprehensive overview of Leu-Leu-OBzl, detailing its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its characterization and subsequent deprotection. The content herein is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights into the strategic use of this important synthetic intermediate.
Chemical Properties and Structure
Chemical Identity
L-Leucyl-L-Leucine Benzyl Ester is a dipeptide in which the N-terminal L-leucine is linked to a C-terminal L-leucine via a standard amide (peptide) bond. The carboxylic acid of the C-terminal leucine is masked as a benzyl ester. This protecting group strategy is fundamental in multi-step peptide synthesis, preventing the carboxyl group from participating in unintended side reactions during the formation of subsequent peptide bonds.
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IUPAC Name: Benzyl (2S)-2-[[(2S)-4-methyl-2-aminopentanoyl]amino]-4-methylpentanoate
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Common Abbreviations: H-Leu-Leu-OBzl, Leu-Leu-OBzl
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Related CAS Numbers: While a specific CAS number for the free base form is not prominently available, the hydrochloride salt (H-Leu-Leu-OBzl·HCl) is identified by CAS Number 77167-53-4 . The key precursor, L-Leucine benzyl ester p-toluenesulfonate, is identified by CAS Number 1738-77-8 [1][2].
Molecular Structure
The structure consists of two isobutyl side chains characteristic of leucine, linked by an amide backbone. The C-terminus is esterified with benzyl alcohol.
Figure 1. Chemical Structure of L-Leucyl-L-Leucine Benzyl Ester (H-Leu-Leu-OBzl).
Physicochemical Properties
The properties of H-Leu-Leu-OBzl are derived from its constituent parts. The leucine residues impart significant hydrophobicity, while the benzyl group further enhances its nonpolar character. The free N-terminal amine provides a site for protonation and further peptide coupling.
| Property | Value | Source / Method |
| Molecular Formula | C₁₉H₃₀N₂O₃ | Calculated |
| Molecular Weight | 334.46 g/mol | Calculated |
| Appearance | Typically a white to off-white solid or a viscous oil. | Inferred from related compounds[1]. |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Limited solubility in water. | General knowledge for protected peptides. |
| Melting Point | Not widely reported; must be determined experimentally upon synthesis. | N/A |
Synthesis and Purification Workflow
The synthesis of H-Leu-Leu-OBzl is a classic example of solution-phase peptide chemistry, involving the coupling of an N-protected leucine with a C-protected leucine, followed by the removal of the N-terminal protecting group.
Synthetic Strategy: The Logic of Protecting Groups
The strategy hinges on the orthogonal protection of the functional groups. An acid-labile group like tert-butyloxycarbonyl (Boc) is used for the N-terminus, while the hydrogenolysis-labile benzyl ester protects the C-terminus. This orthogonality ensures that each group can be removed selectively without affecting the other, allowing for controlled, directional peptide chain elongation.
The overall workflow is visualized below.
Detailed Experimental Protocol: Synthesis of Boc-Leu-Leu-OBzl
This protocol describes the coupling reaction to form the protected dipeptide intermediate.
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Preparation of Reactants:
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In a round-bottom flask, dissolve Boc-L-Leucine (Boc-Leu-OH) (1.0 equivalent) and L-Leucine benzyl ester p-toluenesulfonate (H-Leu-OBzl·TosOH) (1.0 equivalent) in an anhydrous polar aprotic solvent, such as DMF or DCM (approx. 0.2 M concentration).
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Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the tosylate salt and facilitate the reaction.
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Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Rationale: HOBt acts as a coupling additive to suppress racemization and improve reaction efficiency.
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Peptide Coupling:
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Cool the flask to 0 °C in an ice bath.
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Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in the same solvent to the reaction mixture. Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-Leu-OH, making it susceptible to nucleophilic attack by the amino group of H-Leu-OBzl.[3]
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Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
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Reaction Monitoring & Work-up:
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Once complete, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).
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Perform a series of aqueous washes on the organic layer in a separatory funnel to remove byproducts and unreacted reagents:
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Wash with 1N HCl (2x) to remove excess base and unreacted amine.
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Wash with 5% aqueous NaHCO₃ (2x) to remove unreacted Boc-Leu-OH and HOBt.
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Wash with brine (1x) to reduce the water content in the organic phase.[3]
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Isolation and Purification:
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
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The resulting crude product (Boc-Leu-Leu-OBzl) can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) to yield a pure, white solid.
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N-Terminal Deprotection (Boc Removal)
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Cleavage Reaction: Dissolve the purified Boc-Leu-Leu-OBzl in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[3]
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Execution: Stir the solution at room temperature for 30-60 minutes. Monitor by TLC.
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Isolation: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting product, H-Leu-Leu-OBzl, will be the TFA salt. It can be used directly in subsequent steps or converted to the free base by neutralization with a mild base.
Analytical Characterization
Verifying the identity and purity of the synthesized H-Leu-Leu-OBzl is critical. A combination of standard analytical techniques is employed.
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Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 335.2. This confirms the correct molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the two distinct leucine residues, the benzyl group aromatic protons (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the amide NH proton.
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¹³C NMR: Will confirm the presence of all 19 carbon atoms, including the ester carbonyl, the amide carbonyl, and carbons of the aromatic ring and isobutyl side chains.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for assessing the purity of peptides. A single, sharp peak on the chromatogram indicates a high-purity sample.
Applications and Strategic Deprotection
Role as a Synthetic Intermediate
H-Leu-Leu-OBzl is primarily used as a building block in the solution-phase or fragment-based synthesis of larger peptides. With its N-terminus now free, it can be coupled with another N-protected amino acid to extend the peptide chain.
C-Terminal Deprotection: The Utility of the Benzyl Ester
The strategic value of the benzyl ester lies in its selective removal under mild conditions that do not affect most other common protecting groups (e.g., Boc, Fmoc).
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Method: Catalytic Hydrogenolysis. This is the most common and cleanest method for benzyl ester cleavage.[4]
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Mechanism: The peptide is dissolved in a suitable solvent (e.g., Methanol, Ethanol) and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst, typically 10% Palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing the free carboxylic acid and toluene as a byproduct.
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Alternative: Catalytic Transfer Hydrogenation. For safety or equipment reasons, hydrogen gas can be replaced by a hydrogen donor like formic acid or cyclohexene.[5][6][7][8] This method also uses a palladium catalyst and achieves the same transformation without the need for pressurized hydrogen gas.[5][6][7][8]
The deprotection workflow is illustrated below.
Conclusion
L-Leucyl-L-Leucine Benzyl Ester is a well-defined and highly useful intermediate in synthetic organic and medicinal chemistry. Its value is derived from the strategic implementation of orthogonal protecting groups, which allows for the controlled and stepwise assembly of complex peptide structures. A thorough understanding of its synthesis, purification, characterization, and the specific conditions required for deprotection is essential for its successful application in the laboratory.
References
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ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Available at: [Link]
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Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. Available at: [Link]
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Anwer, K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932. Available at: [Link]
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ProvideChemical. (n.d.). L-Leu-Leu-Obzl-HCl CAS No. 77167-53-4. Available at: [Link]
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- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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